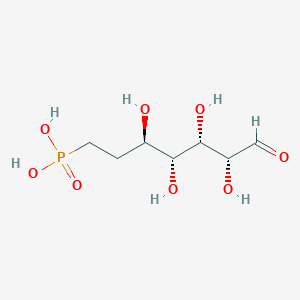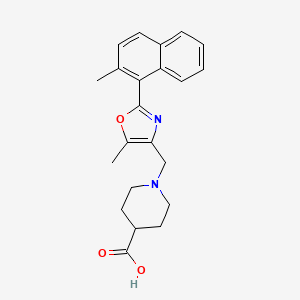
1-((5-Methyl-2-(2-methylnaphthalen-1-yl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-Methyl-2-(2-methylnaphthalen-1-yl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound that features a unique combination of structural elements. It includes an oxazole ring, a piperidine ring, and a naphthalene moiety.
Preparation Methods
The synthesis of 1-((5-Methyl-2-(2-methylnaphthalen-1-yl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxazole ring. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. .
Scientific Research Applications
1-((5-Methyl-2-(2-methylnaphthalen-1-yl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The pathways involved can include signal transduction pathways, leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar compounds include other oxazole derivatives and piperidine-containing molecules. Compared to these, 1-((5-Methyl-2-(2-methylnaphthalen-1-yl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid is unique due to its specific structural combination, which imparts distinct chemical and biological properties. Some similar compounds are:
- 1-((5-Methyl-2-(3-methylphenyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid
- Indole derivatives with similar biological activities .
This comprehensive overview highlights the significance of this compound in various scientific domains. Further research will continue to uncover its full potential and applications.
Properties
Molecular Formula |
C22H24N2O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-[[5-methyl-2-(2-methylnaphthalen-1-yl)-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C22H24N2O3/c1-14-7-8-16-5-3-4-6-18(16)20(14)21-23-19(15(2)27-21)13-24-11-9-17(10-12-24)22(25)26/h3-8,17H,9-13H2,1-2H3,(H,25,26) |
InChI Key |
OLUDTLKSNAMZHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C3=NC(=C(O3)C)CN4CCC(CC4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12864328.png)
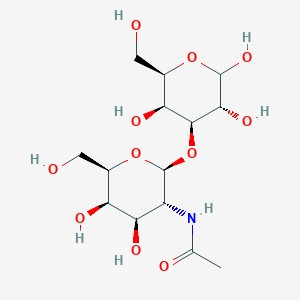
![N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12864349.png)


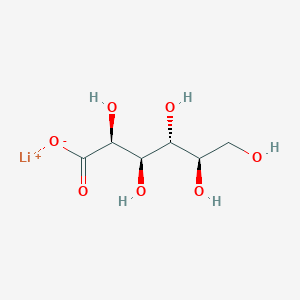
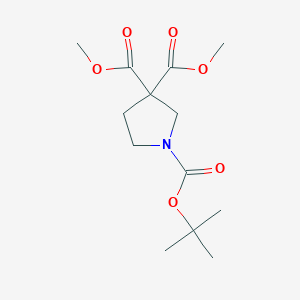


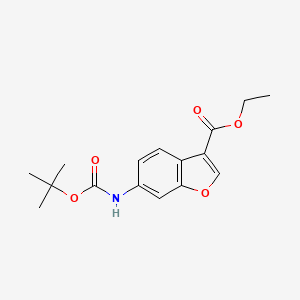
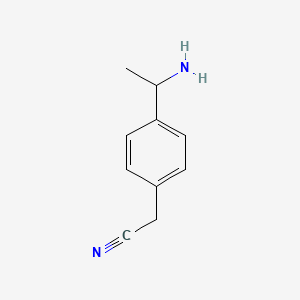

![4-(Benzyloxy)-4'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12864401.png)
